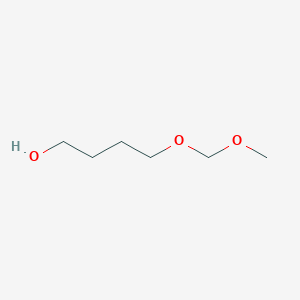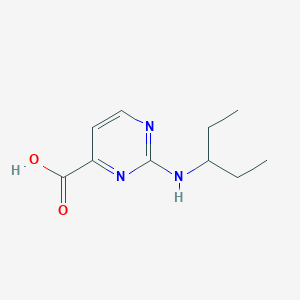
2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a pentan-3-ylamino group at the 2-position and a carboxylic acid group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a multi-component reaction involving a β-dicarbonyl compound, an aldehyde, and an amine. For example, the reaction of ethyl acetoacetate, formaldehyde, and guanidine can yield a pyrimidine derivative.
Substitution at the 2-Position: The introduction of the pentan-3-ylamino group can be achieved through nucleophilic substitution reactions. This involves reacting the pyrimidine derivative with pentan-3-ylamine under suitable conditions, such as in the presence of a base like sodium hydride.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions. For instance, the oxidation of a methyl group at the 4-position of the pyrimidine ring using an oxidizing agent like potassium permanganate can yield the carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as carboxylates or ketones.
Reduction: Reduced derivatives such as alcohols or aldehydes.
Substitution: Substituted pyrimidine derivatives with various functional groups.
科学研究应用
2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting nucleic acid-related enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of pyrimidine derivatives with biological macromolecules such as DNA and proteins.
作用机制
The mechanism of action of 2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. For example, it could inhibit nucleic acid synthesis by binding to key enzymes involved in the process, thereby affecting cellular functions.
相似化合物的比较
Similar Compounds
2-(Pentan-3-ylamino)pyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Thieno[2,3-d]pyrimidine-4-carboxylic acid: Contains a thiophene ring fused to the pyrimidine ring.
Pyrazolo[3,4-b]quinolinones: Different core structure but similar functional groups.
Uniqueness
2-(Pentan-3-ylamino)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a pentan-3-ylamino group and a carboxylic acid group makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H15N3O2 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
2-(pentan-3-ylamino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-3-7(4-2)12-10-11-6-5-8(13-10)9(14)15/h5-7H,3-4H2,1-2H3,(H,14,15)(H,11,12,13) |
InChI 键 |
NZKDKDSCPKFYFV-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)NC1=NC=CC(=N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide](/img/structure/B14084453.png)
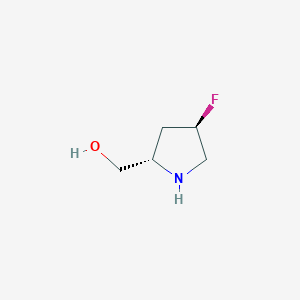
![methyl 4-[(E)-[(carbamoylamino)imino]methyl]benzoate](/img/structure/B14084470.png)
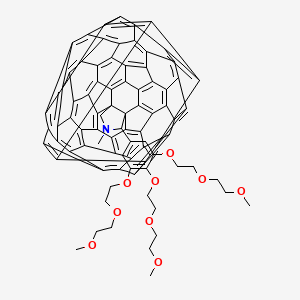
![[3,3'-Bipyridin]-4-ylmethanol](/img/structure/B14084486.png)
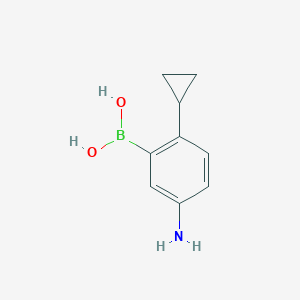
![1-(2,5-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084499.png)
![N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084500.png)

![1,3,6,7-tetramethyl-8-[3-(phenylamino)propyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084509.png)
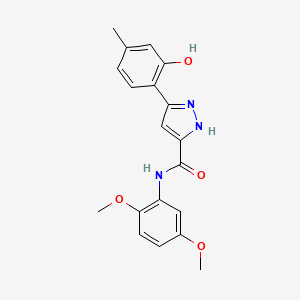
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,2R,5S,8R,12R,16R,17S,18S)-16-hydroxy-1,2,17-trimethyl-14-oxo-8,18-bis(prop-1-en-2-yl)-13-oxapentacyclo[10.8.1.02,10.05,9.017,21]henicosane-5-carboxylate](/img/structure/B14084520.png)
